PRMT3 Allosteric Binding Affinity: Target Compound vs. Optimized Probe SGC707
In a protein stabilization assay using ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid exhibited an EC50 of 1,300 nM [1]. By comparison, the structurally optimized allosteric PRMT3 inhibitor SGC707, characterized by an isoquinoline-urea scaffold, achieved an IC50 of 31 nM and a Kd of 53 nM in biochemical and biophysical assays [2]. This represents an approximately 42-fold difference in potency. The target compound's lower affinity is consistent with its role as an early-stage scaffold within the PRMT3 allosteric inhibitor series, lacking the optimized urea-linked aromatic system present in SGC707.
| Evidence Dimension | PRMT3 target engagement potency |
|---|---|
| Target Compound Data | EC50 = 1,300 nM (protein stabilization, HEK293-expressed ePL-PRMT3 211-531) |
| Comparator Or Baseline | SGC707: IC50 = 31 nM, Kd = 53 nM (biochemical assay; Angew Chem Int Ed Engl. 2015) |
| Quantified Difference | ~42-fold lower affinity for target compound vs. SGC707 |
| Conditions | Target: HEK293-expressed ePL-PRMT3 (211-531), protein stabilization assay. Comparator: Biochemical assay with recombinant PRMT3. |
Why This Matters
Procurement for PRMT3 chemical biology studies requires awareness that the target compound is an early-generation scaffold with ~42-fold weaker binding than the optimized probe SGC707; it is appropriate for scaffold-hopping SAR but not for cellular PRMT3 functional knockdown.
- [1] BindingDB Entry BDBM50247349 (CHEMBL4072005). EC50 1.30E+3 nM, protein stabilization assay, ePL-tagged human PRMT3 (211-531) in HEK293 cells. View Source
- [2] Kaniskan HÜ, et al. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angew Chem Int Ed Engl. 2015; 54(15):4606-4610. PMID: 25728001. (SGC707: IC50 = 31 nM, Kd = 53 nM). View Source
